Pixantrone maleate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

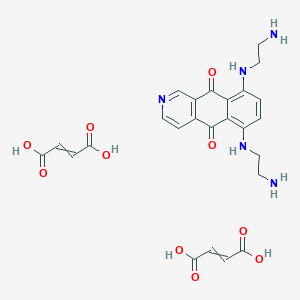

Pixantrone maleate is an experimental antineoplastic agent, specifically an aza-anthracenedione derivative, designed primarily for the treatment of relapsed or refractory aggressive non-Hodgkin's lymphoma. It is structurally similar to mitoxantrone, another chemotherapeutic agent, but has been modified to reduce cardiotoxicity, a common side effect associated with many anthracyclines. The chemical formula for pixantrone maleate is and its IUPAC name is bis((2Z)-but-2-enedioic acid); 6,9-bis[(2-aminoethyl)amino]-5H,10H-benzo[g]isoquinoline-5,10-dione .

- Formation of Pyridine-3,4-Dicarboxylic Anhydride: Pyridine-3,4-dicarboxylic acid reacts with acetic anhydride to form pyridine-3,4-dicarboxylic anhydride.

- Friedel-Crafts Acylation: The anhydride undergoes Friedel-Crafts acylation with 1,4-difluorobenzene to yield a mixture of 4-(2',5'-difluorobenzoyl)nicotinic acid and 3-(2',5'-difluorobenzoyl)γ-picolinic acid.

- Catalytic Cyclization: This mixture is dehydrated and condensed under catalytic conditions to produce a key intermediate.

- Formation of Pixantrone: The intermediate then reacts with amino-protected ethylenediamine, followed by deprotection and salification to yield pixantrone maleate .

Pixantrone maleate exhibits significant biological activity primarily through its mechanism as a topoisomerase II inhibitor and DNA intercalator. It induces DNA strand breaks and inhibits DNA replication in tumor cells. Unlike traditional anthracyclines, pixantrone does not bind iron and promotes the formation of reactive oxygen species to a lesser extent, which contributes to its reduced cardiotoxicity . Additionally, it has shown efficacy in inhibiting the formation of doxorubicinol in human myocardium, further supporting its safety profile in patients with pre-existing cardiac conditions .

The synthesis methods for pixantrone maleate have been optimized for high yield and low impurity content. The process involves several steps:

- Starting Materials: Pyridine-3,4-dicarboxylic acid is used as the primary starting material.

- Catalysts: Various catalysts such as anhydrous zinc chloride and sulfuric acid in hexane are employed during the Friedel-Crafts acylation step.

- Controlled Conditions: The reactions are conducted under controlled temperatures (130°C - 180°C) and nitrogen protection to minimize side reactions and enhance yield .

Pixantrone maleate has been primarily developed for clinical applications in oncology:

- Non-Hodgkin's Lymphoma: It is being investigated as a second-line treatment for patients with relapsed or refractory aggressive non-Hodgkin's lymphoma. Clinical trials have indicated that it may provide better outcomes compared to traditional therapies like doxorubicin due to its lower toxicity profile .

- Potential in Other Cancers: Ongoing research is exploring its efficacy against various other malignancies, including multiple myeloma and solid tumors .

Research indicates that pixantrone maleate interacts differently with cellular mechanisms compared to other anthracyclines:

- Topoisomerase II Interaction: As a topoisomerase II poison, it effectively inhibits this enzyme's activity, leading to cytotoxic effects on cancer cells.

- Reduced Cardiotoxicity: Studies have shown that pixantrone does not induce significant cardiotoxic effects even when used in combination with other agents like rituximab .

- Synergistic Effects: Combination studies suggest that pixantrone may enhance the efficacy of existing therapies without increasing toxicity, making it a promising candidate for combination regimens in treating lymphomas .

Pixantrone maleate shares structural similarities with several other compounds but stands out due to its unique safety profile and mechanism of action. Here are some similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Mitoxantrone | Anthracenedione | Known for cardiotoxicity; used for various cancers. |

| Doxorubicin | Anthracycline | Effective but highly cardiotoxic; commonly used in cancer therapy. |

| Ametantrone | Anthracenedione | Similar mechanism but less studied; potential cardiotoxicity concerns. |

| Epirubicin | Anthracycline | Less cardiotoxic than doxorubicin but still presents risks. |

Pixantrone's design minimizes cardiac side effects while maintaining potent anti-cancer activity, distinguishing it from these similar compounds .

Multi-Step Synthesis from Pyridine Dicarboxylic Acid Derivatives

The industrial synthesis of pixantrone maleate follows a sophisticated multi-step synthetic pathway that begins with pyridine-3,4-dicarboxylic acid as the starting material [1]. This synthetic approach represents a significant modification from the original synthesis methodology reported by Krapcho in 1994, incorporating several process optimizations to achieve active pharmaceutical ingredient purity exceeding 99% suitable for pharmaceutical applications [1] [7]. The manufacturing scale synthesis relies on carefully controlled reaction conditions and strategic intermediate formations to ensure consistent product quality and yield optimization [7].

The synthetic route commences with the conversion of pyridine-3,4-dicarboxylic acid to its corresponding anhydride intermediate through treatment with refluxing acetic anhydride [1] [7]. This anhydride formation step proceeds with a yield of 76% and represents a critical foundation for subsequent transformations [1]. The pyridine-3,4-dicarboxylic anhydride intermediate serves as the key electrophilic component for the subsequent Friedel-Crafts acylation reaction [9].

Friedel-Crafts Acylation and Cyclization Strategies

The Friedel-Crafts acylation reaction constitutes a pivotal step in the pixantrone maleate synthesis, involving the aluminum chloride-promoted condensation of pyridine-3,4-dicarboxylic anhydride with 1,4-difluorobenzene under reflux conditions [1] [7]. This reaction generates a mixture of nicotinic acid isomers 132a and 132b in 84% yield, which are carried directly to the subsequent cyclization step without isolation [1]. The use of aluminum chloride as the Lewis acid catalyst facilitates the electrophilic aromatic substitution by activating the anhydride carbonyl group toward nucleophilic attack by the difluorobenzene aromatic system [7].

Alternative synthetic modifications have explored the use of n-hexane solution of sulfuric acid as a catalyst system for the Friedel-Crafts acylation reaction [2] [16]. This modification offers advantages in terms of convenient handling, simplified work-up procedures, and elimination of potential production risks associated with aluminum chloride [16]. The sulfuric acid catalytic system enables effective acylation while reducing the complexity of post-reaction processing [2].

The cyclization strategy employs fuming sulfuric acid treatment at 140°C to convert the mixture of isomeric intermediates into the desired difluorobenzoisoquinoline-dione core structure 133 [1] [7]. This cyclization reaction represents a critical transformation that establishes the characteristic benzoisoquinoline-5,10-dione ring system fundamental to pixantrone's structural framework [7]. The use of concentrated sulfuric acid conditions facilitates the intramolecular cyclization through protonation-assisted ring closure mechanisms [33].

Table 1: Pixantrone Maleate Multi-Step Synthesis Parameters

| Step | Starting Material | Reagent/Conditions | Yield (%) | Temperature |

|---|---|---|---|---|

| Anhydride Formation | Pyridine-3,4-dicarboxylic acid | Acetic anhydride, reflux | 76 | Reflux |

| Friedel-Crafts Acylation | Pyridine-3,4-dicarboxylic anhydride + 1,4-difluorobenzene | AlCl3, reflux conditions | 84 | Reflux |

| Cyclization | Mixture of isomers 132a/132b | Fuming H2SO4 | Not specified | 140°C |

| Amine Functionalization | Difluorobenzoisoquinoline-dione (133) | Ethylenediamine (134) | Not specified | Not specified |

| Maleate Salt Formation | Pixantrone free base | Aqueous acetic anhydride + maleic acid | 92 (over 3 steps) | Not specified |

Amine Functionalization and Maleate Salt Formation

The amine functionalization step involves the nucleophilic displacement of fluorine atoms from the difluorobenzoisoquinoline-dione intermediate 133 through reaction with ethylenediamine [1] [7]. This transformation introduces the characteristic bis(2-aminoethyl)amino substituents that define pixantrone's pharmacophoric structure [7]. The reaction proceeds through sequential nucleophilic aromatic substitution mechanisms, where the electron-withdrawing quinone system activates the aromatic fluorine atoms toward displacement by the primary amine nucleophiles [1].

Advanced synthetic protocols have incorporated protection group strategies to enhance reaction selectivity and reduce impurity formation [2] [16]. The use of carbobenzyloxy or fluorenylmethyloxycarbonyl protected ethylenediamine derivatives enables more controlled amine introduction and facilitates subsequent purification steps [2]. Following the protected amine coupling reaction, deprotection through catalytic hydrogenation or acidic treatment yields the free pixantrone base [16].

The maleate salt formation represents the final step in the synthetic sequence, involving treatment of the pixantrone free base with aqueous acetic anhydride and maleic acid [1] [7]. This salt formation process achieves yields of 92% over the final three synthetic steps and provides the stable crystalline form suitable for pharmaceutical formulation [1]. The dimaleate salt offers enhanced solubility characteristics and improved stability compared to the free base form [7] [10].

Optimized protocols for maleate salt formation employ controlled pH adjustment procedures to ensure consistent salt stoichiometry and crystal morphology [16]. The pH is carefully adjusted to 4.2 using potassium hydroxide solution prior to maleic acid addition, enabling reproducible crystallization and minimizing impurity incorporation [9]. This controlled crystallization approach yields pixantrone dimaleate with high purity suitable for active pharmaceutical ingredient applications [16].

Critical Process Parameters in Industrial Manufacturing

Solvent Selection for Anhydride Intermediate Purification

Solvent selection for anhydride intermediate purification represents a critical aspect of pixantrone maleate manufacturing that directly impacts product quality, yield, and process efficiency [29] [30]. The purification of pyridine-3,4-dicarboxylic anhydride requires careful consideration of solvent properties including polarity, volatility, chemical stability, and compatibility with downstream processing requirements [29]. Rational solvent selection methodologies focus on maximizing yield while minimizing solvent consumption and maintaining appropriate suspension densities for effective crystal handling [30].

The selection criteria for anhydride purification solvents encompass multiple thermodynamic and kinetic factors [29] [30]. Solvent polarity must be optimized to achieve appropriate solubility profiles for both the desired anhydride product and potential impurities [30]. Polar aprotic solvents such as acetonitrile and ethyl acetate have demonstrated effectiveness for anhydride crystallization due to their ability to solubilize the product at elevated temperatures while promoting selective crystallization upon cooling [31]. The volatility characteristics of purification solvents significantly influence drying efficiency and residual solvent levels in the final product [29].

Predictive tools for solvent selection utilize thermodynamic modeling to assess yield optimization and purity enhancement potential [29] [30]. These computational approaches evaluate solvent candidates based on predicted solubility behavior, impurity rejection capabilities, and mass balance considerations [30]. The integration of digital tools enables systematic evaluation of solvent combinations and process conditions to identify optimal purification strategies [29].

Table 2: Solvent Selection Criteria for Pixantrone Synthesis

| Process Stage | Preferred Solvent Type | Specific Examples | Selection Criteria |

|---|---|---|---|

| Anhydride Formation | Carboxylic anhydrides | Acetic anhydride | Reactivity, volatility |

| Friedel-Crafts Acylation | Halogenated solvents | Chloroform, DCM, CCl4 | Lewis acid compatibility |

| Cyclization | Concentrated acids | Fuming sulfuric acid | Acid strength, stability |

| Purification/Crystallization | Polar protic/aprotic | Methanol, ethanol, acetone | Solubility profiles, yield |

| Final Isolation | Aqueous/organic mixtures | Water, ethanol, maleic acid | Safety, environmental impact |

Control of Genotoxic Impurities in API Synthesis

The control of genotoxic impurities in pixantrone maleate active pharmaceutical ingredient synthesis requires comprehensive risk assessment and implementation of scientifically-based control strategies [25]. Genotoxic impurities represent chemical compounds capable of causing DNA damage and potentially inducing mutagenic or carcinogenic effects [25]. The pharmaceutical industry follows stringent regulatory guidelines, particularly International Conference on Harmonisation M7 recommendations, which establish threshold of toxicological concern limits typically set at 1.5 micrograms per day for lifetime exposure [25].

Process-related genotoxic impurities in pixantrone synthesis may arise from starting materials, reagents, intermediates, or degradation products formed during manufacturing [25]. The synthetic route involving pyridine derivatives, aluminum chloride catalysis, and sulfuric acid treatment presents potential sources of genotoxic species that require systematic evaluation and control [16]. Structure-activity relationship assessments and quantitative structure-activity relationship predictions provide initial screening tools for identifying potentially mutagenic impurities [25].

Advanced purification strategies effectively remove genotoxic impurities through optimized crystallization, activated carbon filtration, and silica-based adsorption techniques [25]. The implementation of process analytical technology enables real-time monitoring of impurity levels throughout the synthetic sequence [16]. Liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry methods provide sensitive detection and quantification capabilities for genotoxic species at microgram levels [25].

Manufacturing process optimization focuses on minimizing genotoxic impurity formation through reagent quality control, reaction condition optimization, and strategic purification step placement [16] [25]. The use of protected amine intermediates and catalytic hydrogenation deprotection procedures reduces side reaction potential and associated impurity formation [16]. Comprehensive analytical testing protocols ensure compliance with regulatory threshold limits throughout the production process [25].

Table 5: Genotoxic Impurity Control Strategies in Pixantrone Manufacturing

| Impurity Category | Control Strategy | Analytical Method | Typical Limit (μg/day) |

|---|---|---|---|

| Process-related impurities | Process optimization, purification | LC-MS/MS, GC-MS | 1.5 (TTC) |

| Degradation products | Stability studies, formulation | HPLC-UV, LC-MS | 1.5 (TTC) |

| Starting material impurities | Raw material specifications | HPLC, GC-FID | 1.5 (TTC) |

| Reagent-related impurities | Reagent quality, removal steps | LC-MS, HPLC-UV | 1.5 (TTC) |

| Solvent residues | Solvent selection, drying | GC-HS, GC-FID | Class dependent (50-5000) |

Analytical Quality Control Protocols

HPLC Method Validation for Purity Assessment

High Performance Liquid Chromatography method validation for pixantrone maleate purity assessment follows comprehensive protocols established by International Conference on Harmonisation guidelines Q2(R1) and regulatory pharmaceutical analysis standards [18] [19]. The validation process encompasses systematic evaluation of analytical performance characteristics including specificity, linearity, accuracy, precision, range, detection limits, and robustness to demonstrate method suitability for pharmaceutical quality control applications [18] [21].

Specificity validation demonstrates the analytical method's ability to discriminate between pixantrone maleate and potential interfering substances including process impurities, degradation products, and excipients [20] [21]. Physical separation of the active pharmaceutical ingredient from other components requires optimization of chromatographic conditions including mobile phase composition, column selection, and detection wavelength [20]. Forced degradation studies provide samples containing sufficient degradation products to evaluate method specificity and peak purity assessment capabilities [20].

Linearity validation establishes the analytical method's ability to provide responses directly proportional to analyte concentration within the specified analytical range [18] [21]. Correlation coefficients exceeding 0.999 typically represent acceptable linearity performance for pharmaceutical analysis [18]. The analytical range encompasses 80-120% of the target concentration for assay methods and extends to lower concentrations for impurity analysis applications [22].

Precision validation evaluates method repeatability and intermediate precision through replicate analysis under identical and varied analytical conditions [18] [19]. Repeatability studies assess analytical variability under constant conditions including same analyst, instrument, and timeframe [22]. Intermediate precision encompasses deliberate variations in analytical conditions such as different analysts, instruments, or days to evaluate method ruggedness [21]. Relative standard deviation criteria typically require values below 2.0% for repeatability and 3.0% for intermediate precision [18].

Table 3: HPLC Method Validation Parameters for Pixantrone Purity Assessment

| Parameter | Acceptance Criteria | Typical Values |

|---|---|---|

| Specificity | Resolution >1.5 between peaks | Rs = 2.0-5.0 |

| Linearity | R² ≥0.999 | R² = 0.9995-0.9999 |

| Accuracy | 98-102% recovery | 99.5-100.5% |

| Precision (Repeatability) | RSD ≤2.0% | RSD = 0.5-1.5% |

| Precision (Intermediate) | RSD ≤3.0% | RSD = 1.0-2.5% |

| Range | 80-120% of target concentration | 0.005-0.40% impurities |

| Limit of Detection (LOD) | S/N ≥3:1 | S/N = 3-5 |

| Limit of Quantification (LOQ) | S/N ≥10:1, RSD ≤10% | S/N = 10-20 |

| Robustness | RSD ≤2.0% for deliberate changes | RSD = 0.8-1.8% |

| System Suitability | RSD ≤2.0% for replicate injections | RSD = 0.3-1.2% |

Residual Solvent Analysis via Gas Chromatography

Gas chromatography analysis for residual solvents in pixantrone maleate active pharmaceutical ingredient follows established protocols for pharmaceutical residual solvent testing using flame ionization detection or mass spectrometry systems [23] [27]. Residual solvent monitoring represents mandatory quality control testing for active pharmaceutical ingredient release based on good manufacturing practice requirements [23]. The analytical methodology enables simultaneous quantification of multiple organic solvents commonly employed in pharmaceutical synthesis processes [27].

The gas chromatography method utilizes capillary columns such as DB-624 with dimensions of 30 meters length, 0.32 millimeter internal diameter, and 1.8 micrometer film thickness to achieve optimal separation of target solvents [27]. Nitrogen or helium carrier gas provides stable baseline conditions and reproducible retention time performance [27]. Temperature programming from 40°C with a 2-minute hold followed by ramping to 240°C at 15°C per minute enables efficient separation within 15-20 minute analysis times [27].

Headspace sampling techniques offer advantages for volatile solvent analysis by eliminating matrix interference and providing enhanced sensitivity for low-level detection [23] [27]. Sample preparation involves dissolving pixantrone maleate in dimethyl sulfoxide or water at concentrations of 40 milligrams per milliliter followed by equilibration at controlled temperature [27]. Injection volumes of 1-5 microliters from the headspace vapor provide sufficient analytical response for quantification at parts-per-million levels [27].

Method validation encompasses linearity, accuracy, precision, and detection limit determination for each target solvent [27]. Calibration standards prepared in matched matrix conditions ensure accurate quantification across the analytical range [23]. Detection limits typically range from 1-10 parts per million depending on the specific solvent and its International Conference on Harmonisation classification [27]. The validated method enables routine determination of residual solvents including methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, dimethylformamide, and other Class 1, 2, and 3 solvents [27].

Table 4: Gas Chromatography Parameters for Residual Solvent Analysis

| Parameter | Specification | Typical Solvents Analyzed |

|---|---|---|

| Column Type | DB-624 (or equivalent) | Methanol, Ethanol |

| Column Dimensions | 30 m × 0.32 mm × 1.8 μm | Acetonitrile, Dichloromethane |

| Carrier Gas | Nitrogen (or Helium) | Ethyl acetate, Tetrahydrofuran |

| Detector | Flame Ionization Detector (FID) | N,N-Dimethylformamide |

| Temperature Program | 40°C (2 min) → 240°C (15°C/min) | Methyl tert-butyl ether |

| Injection Volume | 1-5 μL (headspace) | n-Hexane, 1-Propanol |

| Run Time | 15-20 minutes | N,N-Diisopropylethylamine |

| Detection Limit | 1-10 ppm (solvent dependent) | Various Class 1, 2, 3 solvents |

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Pictograms

Acute Toxic;Health Hazard